molecular formula C11H16N2 B1465160 N-methyl-N-phenylpyrrolidin-3-amine CAS No. 22106-67-8

N-methyl-N-phenylpyrrolidin-3-amine

Cat. No. B1465160
CAS RN: 22106-67-8
M. Wt: 176.26 g/mol
InChI Key: JIIDHZWUCLLFKI-UHFFFAOYSA-N
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Description

N-methyl-N-phenylpyrrolidin-3-amine is a chemical compound with the CAS Number: 22106-67-8 . It has a molecular weight of 176.26 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The molecular structure of N-methyl-N-phenylpyrrolidin-3-amine is represented by the InChI code: 1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This indicates that the compound is composed of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

N-methyl-N-phenylpyrrolidin-3-amine is an oil-like substance . It has a molecular weight of 176.26 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Phenylpyrrolidine and Phenylpiperidine : The reductive amination of certain dicarbonyl compounds with (S)-valine methyl ester can lead to the synthesis of N-substituted phenylpyrrolidine (Manescalchi, Nardi, & Savoia, 1994). This process illustrates the use of N-methyl-N-phenylpyrrolidin-3-amine in creating specific cyclic amines with potential applications in medicinal chemistry.

  • Library of Pyrimidine-5-carboxamides : A study by Črček et al. (2012) describes the parallel solution-phase synthesis of a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (Črček et al., 2012). This demonstrates the compound's role in facilitating the synthesis of diverse molecular structures, which could be important for pharmaceutical research.

  • Antitumor and Antimicrobial Synthesis : A microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin-2-ones has been reported by Azmy et al. (2018), showcasing the use of N-methyl-N-phenylpyrrolidin-3-amine derivatives in the development of potential therapeutic agents (Azmy et al., 2018).

  • Reductive Amination using Cobalt Oxide Nanoparticles : Senthamarai et al. (2018) discuss the expedient synthesis of N-methyl- and N-alkylamines by reductive amination using reusable cobalt oxide nanoparticles (Senthamarai et al., 2018). This study highlights the compound's utility in developing environmentally friendly synthetic methodologies.

  • Direct Arylation of sp3 C-H Bonds : Sezen and Sames (2005) developed a method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine, which is closely related to N-methyl-N-phenylpyrrolidin-3-amine. This method does not require a directing group, indicating potential for broad application in organic synthesis (Sezen & Sames, 2005).

Safety And Hazards

The safety data sheet for N-methyl-N-phenylpyrrolidin-3-amine indicates that it should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, medical attention should be sought . The compound is classified as a danger according to GHS05 and GHS07 pictograms .

properties

IUPAC Name

N-methyl-N-phenylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDHZWUCLLFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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